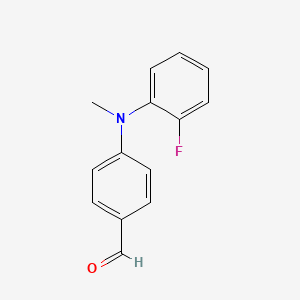

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand is then complexed with various metal ions (Mn, Co, Ni, Cu, and Zn) to form metal complexes . The yield is approximately 73.91% , and the compound appears as a brown solid with a melting point above 350°C .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and coordination reactions with metal ions. The “O” and “N” donor atoms of the Schiff base ligand coordinate with metal (II) ions, resulting in six-coordinated octahedral geometry for the metal complexes .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde plays a role in advanced chemical synthesis techniques, such as the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This process utilizes orthanilic acids as transient directing groups and involves 1-fluoro-2,4,6-trimethylpyridinium salts as either a bystanding F+ oxidant or an electrophilic fluorinating reagent. The structural and mechanistic insights into this catalytic process were further elucidated by obtaining an X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate, showcasing the compound's utility in sophisticated organic transformations (Xiao-Yang Chen, E. J. Sorensen, 2018).

Aggregation-Induced Emission Materials

The compound also finds application in the field of material science, particularly in the study of aggregation-induced emission (AIE) materials. It has been observed that the fluorescence color change of 4-[bis(4-methylphenyl)amino]benzaldehyde (a compound similar in structure to 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde) can be induced by physical manipulations such as vigorous stirring and heating. This property is attributed to a morphological change in the material from an amorphous to a crystalline state, highlighting the potential of such compounds in developing new AIE materials (Motoki Kurita, Mika Momma, K. Mizuguchi, H. Nakano, 2013).

Green Chemistry and Ultrasound-Assisted Synthesis

In the realm of green chemistry, this compound contributes to the development of more sustainable and efficient synthesis methods. A study demonstrated the catalyst-free synthesis of novel tetrahydroquinolin-5(1H)-one derivatives through a one-pot four-component reaction involving 4-fluorophenylacetonitrile and various substituted benzaldehydes, including compounds similar to 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde. This method leverages ultrasonic conditions to enhance reaction efficiency, offering benefits such as reduced reaction times and simplified workup procedures, while achieving excellent yields (Santhosh Govindaraju, S. Tabassum, Riyaz-ur-Rahaman Khan, M. A. Pasha, 2016).

Propriétés

IUPAC Name |

4-(2-fluoro-N-methylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-16(14-5-3-2-4-13(14)15)12-8-6-11(10-17)7-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPGKWLKXSILIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)